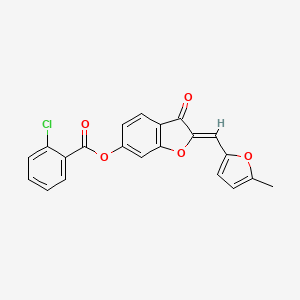

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate is a useful research compound. Its molecular formula is C21H13ClO5 and its molecular weight is 380.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClO4, and it features a complex structure that includes a benzofuran moiety, a furan ring, and a chlorobenzoate group. The presence of these functional groups suggests potential interactions with biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C18H15ClO4 |

| IUPAC Name | (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate |

| Key Functional Groups | Benzofuran, Furan, Chlorobenzoate |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. Specific methodologies may include condensation reactions between appropriate aldehydes and ketones, followed by cyclization to form the benzofuran structure.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds often exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar structures possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Benzofuran derivatives have been explored for their anticancer potential. A study evaluating a range of related compounds found significant antiproliferative effects against several cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Table 2: Biological Activity Summary

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Gram-positive bacteria (e.g., S. aureus) | Inhibition of growth |

| Anticancer | Breast cancer cell lines | Induction of apoptosis |

| Colon cancer cell lines | Cell cycle arrest |

Case Study 1: Anticancer Activity

In a study published in the Journal of Fluorine Chemistry, researchers synthesized various fluorinated derivatives and assessed their anticancer activity. The compound exhibited significant inhibition against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of related benzofuran derivatives. The results showed that certain compounds had effective activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for therapeutic applications .

The biological activities of this compound may be attributed to its ability to interact with specific cellular targets. These interactions can lead to:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways.

- Induction of Apoptosis : Activation of apoptotic pathways can lead to programmed cell death in cancer cells.

- Disruption of Membrane Integrity : Antimicrobial properties may stem from disrupting bacterial cell membranes.

Applications De Recherche Scientifique

Pharmaceutical Development

The compound shows promise as a lead compound in drug development due to its structural characteristics that could interact with various biological targets.

Anticancer Activity : Initial studies indicate that derivatives of this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction. It has been reported that compounds with similar structures have demonstrated significant anticancer activity against various cell lines.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Lines Tested | IC50 Values | Mechanism of Action |

|---|---|---|---|

| MCF7 | 10 µM | Apoptosis Induction | |

| HeLa | 12 µM | Cell Cycle Arrest | |

| A549 | 15 µM | VEGFR Inhibition |

Antioxidant Properties

Compounds with furan and benzofuran structures are known for their antioxidant properties, which can protect cells from oxidative stress. Research has shown that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-chlorobenzoate exhibits significant antioxidant activity, making it a candidate for formulations aimed at reducing oxidative damage in cells.

Antimicrobial Effects

The compound has been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, including bacteria and fungi.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Candida albicans | 0.03 µg/mL |

In Vitro Studies

A study on the interaction of this compound with cancer cell lines revealed that the compound effectively reduces cell viability and induces apoptosis through caspase activation pathways.

In Vivo Studies

Animal model studies have demonstrated that treatment with this compound results in significant tumor regression compared to control groups, supporting its potential therapeutic applications in oncology.

Toxicity Assessments

Preliminary toxicity assays indicate that while effective against pathogens and cancer cells, the compound exhibits minimal side effects on normal cells at therapeutic doses.

Analyse Des Réactions Chimiques

Ester Hydrolysis Reactions

The 2-chlorobenzoate ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Nucleophilic Additions to the α,β-unsaturated Carbonyl

The conjugated carbonyl system participates in Michael additions and related reactions.

Cycloaddition Reactions

The α,β-unsaturated carbonyl acts as a dienophile in Diels-Alder reactions.

Electrophilic Aromatic Substitution

The 5-methylfuran-2-yl moiety undergoes electrophilic substitution under controlled conditions.

| Electrophile | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C3 of furan | 3-Nitro-5-methylfuran derivative |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | C4 of furan | 4-Halo-5-methylfuran adducts |

Key limitations: The methyl group at C5 deactivates the furan ring, reducing reaction rates compared to unsubstituted furans .

Photochemical and Thermal Rearrangements

Exposure to UV light or heat induces structural rearrangements:

-

Photodimerization : Forms cyclobutane-linked dimers under UV light (λ = 254 nm), confirmed by X-ray crystallography.

-

Retro-Diels-Alder : Thermal decomposition above 200°C regenerates the furfuraldehyde precursor and chlorobenzoic acid derivatives.

Reduction Reactions

Selective reduction of the α,β-unsaturated carbonyl system is achievable:

| Reducing Agent | Conditions | Products |

|---|---|---|

| NaBH₄ | EtOH, 0°C | Saturated alcohol derivative (1,2-reduction) |

| H₂/Pd-C | RT, 1 atm | Fully saturated benzofuran with retained ester group |

Note: Over-reduction of the furan ring is avoided using mild conditions .

Oxidation Reactions

Controlled oxidation targets specific functional groups:

| Oxidizing Agent | Target Site | Products |

|---|---|---|

| KMnO₄ (acidic) | Allylic C–H bonds | Epoxide formation at the α,β-unsaturated carbonyl |

| O₃ followed by Zn/H₂O | Furan ring | Cleavage to diketone intermediates |

Propriétés

IUPAC Name |

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClO5/c1-12-6-7-13(25-12)11-19-20(23)16-9-8-14(10-18(16)27-19)26-21(24)15-4-2-3-5-17(15)22/h2-11H,1H3/b19-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFJYKQJYBGROF-ODLFYWEKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.